

A Comparative Examination of Sulfur Volatiles in Diverse Allium cepa Varieties

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Compound of Interest

Compound Name: Methyl propyl disulfide

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This guide provides an objective comparison of the sulfur volatile profiles across various cultivars of Allium cepa (onion), supported by experimental data. The composition and concentration of these organosulfur compounds are of significant interest due to their contribution to flavor, aroma, and potential therapeutic properties.^{[1][2]} This analysis aims to offer a comprehensive resource for researchers in the fields of food science, natural product chemistry, and pharmacology.

Quantitative Analysis of Sulfur Volatiles

The concentration and composition of sulfur volatiles exhibit considerable variation among different onion varieties.^[3] These differences can be attributed to genetic factors, growing conditions, and post-harvest handling.^{[3][4][5]} The following tables summarize the quantitative data on key sulfur compounds identified in various Allium cepa cultivars from several studies. Pungency, a key characteristic of onions, is often quantitatively assessed by measuring the enzymatically produced pyruvic acid.^{[6][7]}

Table 1: Pyruvic Acid and Thiosulfinate Concentrations in Selected Allium cepa Varieties

Allium cepa Variety	Enzymatically Produced Pyruvic Acid (μmol/g fresh wt)	Thiosulfinate Concentration (calculated)	Reference
"Diamant" (white onion)	42 - 222	Calculated as 1/2 mole per mole of pyruvic acid	[6][7]
"Rubiniu" (red onion)	42 - 222	Calculated as 1/2 mole per mole of pyruvic acid	[6][7]

Note: The range provided for pyruvic acid reflects the general findings for low pungent cultivars in the cited study.

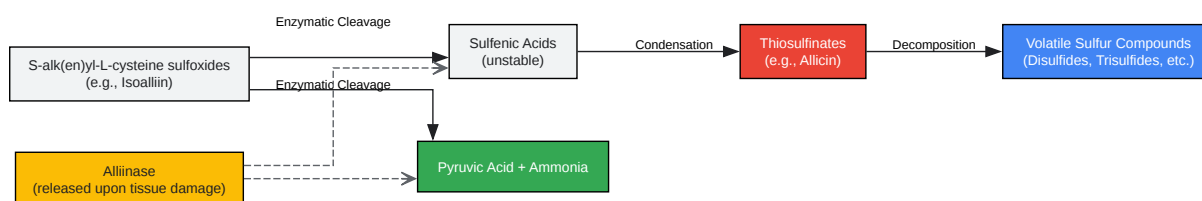
Table 2: Relative Abundance of Major Sulfur Volatile Compounds in Different Onion Types

Compound	White Onion (%)	Yellow Onion (%)	Red Onion (%)	Reference
Sulfur Compounds (total)	51-64	51-64	51-64	[8][9]
Dipropyl disulfide	Dominant	Dominant	Dominant	[2][10][11]
Methyl propyl trisulfide	Present	Present	Present	[11]
(E)-1-(prop-1-en-1-yl)-2-propyldisulfane	Present	Present	Present	[11]
1-Propanethiol	Present	Present	Present	[2][11]

Note: The percentages for total sulfur compounds represent the proportion of the total volatile metabolites detected.

Biosynthesis of Sulfur Volatiles in *Allium cepa*

The characteristic aroma of onions is generated upon tissue damage. In intact cells, non-volatile sulfur-containing precursors, primarily S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are stored in the cytoplasm.[1][2][6] When the onion bulb is cut or crushed, the enzyme alliinase, located in the vacuole, is released and comes into contact with the ACSOs.[1] This enzymatic reaction rapidly produces unstable sulfenic acids, which then undergo further spontaneous reactions to form a complex mixture of volatile sulfur compounds, including thiosulfinates, thiosulfonates, and various sulfides.[1][12][13] The primary precursor in onions is isoalliin (S-propenyl-L-cysteine sulfoxide).[1][13]



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Biosynthesis of sulfur volatiles in onions.

Experimental Protocols

The analysis of sulfur volatiles in *Allium cepa* is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8][10][14] This technique allows for the extraction and separation of volatile compounds from the sample matrix for identification and quantification.

1. Sample Preparation:

- Fresh onion bulbs are selected, and the outer dry layers are removed.
- A specific mass of the onion tissue (e.g., 20 g) is homogenized or juiced to initiate the enzymatic reactions that produce the volatile compounds.[6][15]

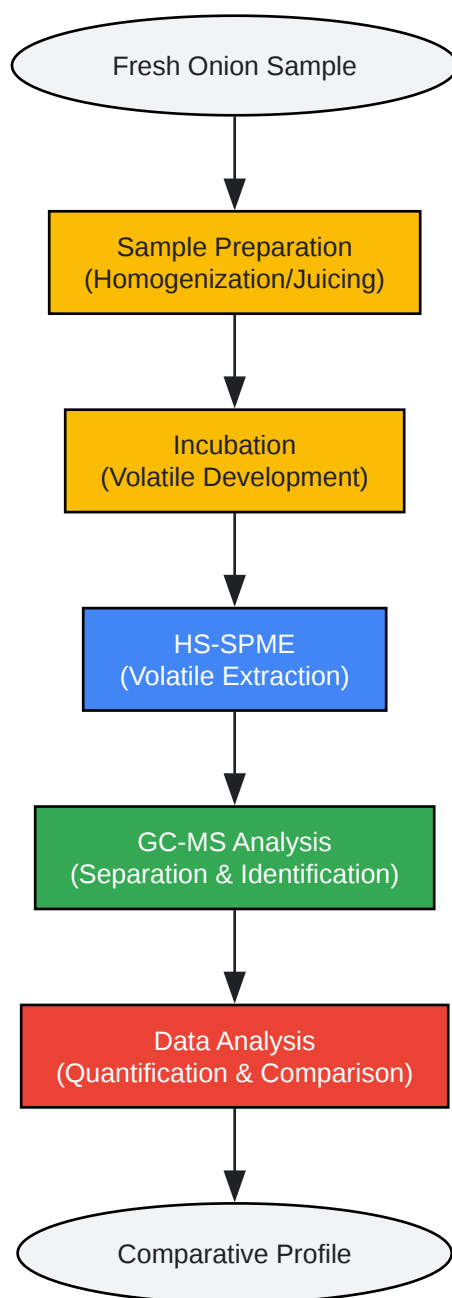
- The homogenate is allowed to stand for a defined period (e.g., 15 minutes) at room temperature to allow for the development of the volatile profile.[6]

2. Headspace Solid-Phase Microextraction (HS-SPME):

- The prepared sample is placed in a sealed vial.
- An SPME fiber coated with a specific stationary phase (e.g., 50/30 μm DVB/CAR/PDMS) is exposed to the headspace above the sample.[14]
- The extraction is carried out at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 15-75 minutes) with agitation to facilitate the adsorption of volatile compounds onto the fiber.[8][14][15]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- The SPME fiber is then introduced into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.[8]
- The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., DB-WAX).[8]
- The separated compounds are then introduced into the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.[6]
- Identification of the compounds is achieved by comparing the obtained mass spectra with reference libraries (e.g., Wiley9).[6]



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Workflow for onion volatile analysis.

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